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Compound of Interest

(2-(Difluoromethyl)pyridin-4-
Compound Name:
yl)methanol

Cat. No.: B1404664

CAS Number: 1428532-80-2

Introduction: A Pivotal Building Block in Modern
Drug Discovery

(2-(Difluoromethyl)pyridin-4-yl)methanol is a fluorinated pyridine derivative of significant
interest to the pharmaceutical and agrochemical industries.[1][2][3] Its structure, featuring a
difluoromethyl group at the 2-position and a hydroxymethyl group at the 4-position of the
pyridine ring, makes it a valuable intermediate in the synthesis of complex bioactive molecules.
[1] The strategic incorporation of the difluoromethyl (-CF2H) moiety is a well-established
strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. This
group can improve metabolic stability, modulate lipophilicity, and enhance binding affinity to
biological targets.[1] The hydroxymethyl group provides a versatile handle for further chemical
modifications, allowing for the construction of diverse molecular architectures.[1] This guide
provides a comprehensive technical overview of (2-(difluoromethyl)pyridin-4-yl)methanol,
including its synthesis, physicochemical properties, applications in drug discovery, and safety
considerations, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties

A thorough understanding of the physicochemical properties of (2-(difluoromethyl)pyridin-4-
yl)methanol is essential for its effective use in synthesis and formulation. The following table
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summarizes key properties of this compound.

Property Value Source
CAS Number 1428532-80-2 [4][5]
Molecular Formula C7H7F2NO [1][4]1[6]
Molecular Weight 159.13 g/mol [1114]

Not explicitly stated, but
Appearance related compounds are often

solids or liquids.

] ] Not available in searched
Melting Point [1]
results.

. . Not available in searched
Boiling Point [1][6]
results.

Not explicitly stated, but likely

Solubility soluble in common organic
solvents.
SMILES OCC1=CC(C(F)F)=NC=C1 [6]

Synthesis of (2-(Difluoromethyl)pyridin-4-
yl)methanol

The synthesis of (2-(difluoromethyl)pyridin-4-yl)methanol typically involves the reduction of
a corresponding carboxylic acid or ester derivative, such as methyl 2-
(difluoromethyl)isonicotinate. A common and effective reducing agent for this transformation is
lithium aluminum hydride (LiAIH4).

Conceptual Synthesis Workflow

The general workflow for the synthesis involves the reduction of the ester functionality to a
primary alcohol. This is a standard transformation in organic synthesis, where the powerful
nucleophilic hydride from LiAlH4 attacks the electrophilic carbonyl carbon of the ester.
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Caption: General workflow for the synthesis of (2-(Difluoromethyl)pyridin-4-yl)methanol.

Detailed Experimental Protocol: Reduction of Methyl 2-

(difluoromethyl)isonicotinate

This protocol is a representative procedure based on the common application of lithium

aluminum hydride for the reduction of esters to alcohols.[7][8]

Materials:
o Methyl 2-(difluoromethyl)isonicotinate
e Lithium aluminum hydride (LiAIH4)

e Anhydrous tetrahydrofuran (THF)
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e Anhydrous sodium sulfate or magnesium sulfate
o Water

e Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt) or dilute sodium
hydroxide solution

o Ethyl acetate

o Standard laboratory glassware for inert atmosphere reactions (e.g., oven-dried round-bottom
flask, condenser, dropping funnel, nitrogen/argon inlet)

o Magnetic stirrer and heating mantle

e Rotary evaporator

 Silica gel for column chromatography
Procedure:

o Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic
stir bar, a condenser, a dropping funnel, and a nitrogen or argon inlet, suspend lithium
aluminum hydride (typically 1.5 to 2 equivalents) in anhydrous THF.

e Cooling: Cool the suspension to 0 °C using an ice-water bath.

o Addition of Starting Material: Dissolve methyl 2-(difluoromethyl)isonicotinate (1 equivalent) in
anhydrous THF and add it dropwise to the stirred LiAIH4 suspension via the dropping funnel,
maintaining the temperature at 0 °C. The rate of addition should be controlled to prevent an
excessive exotherm.

e Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture
to warm to room temperature. Stir the reaction for several hours (typically 2-4 hours, or until
TLC analysis indicates complete consumption of the starting material).

e Quenching: Carefully and slowly quench the reaction by cooling the flask back to 0 °C and
adding water dropwise to decompose the excess LiAIH4. This process is highly exothermic
and generates hydrogen gas, so it must be performed with extreme caution in a well-
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ventilated fume hood. Subsequently, add a dilute solution of sodium hydroxide or a saturated
solution of Rochelle's salt and stir until the grey precipitate turns into a white, filterable solid.

« Filtration and Extraction: Filter the resulting slurry through a pad of Celite®, washing the filter
cake with THF or ethyl acetate. Combine the filtrates and dry the organic layer over
anhydrous sodium sulfate or magnesium sulfate.

o Concentration: Remove the solvent under reduced pressure using a rotary evaporator to
obtain the crude product.

 Purification: Purify the crude product by silica gel column chromatography using an
appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure (2-
(difluoromethyl)pyridin-4-yl)methanol.

Self-Validation: The identity and purity of the final product should be confirmed by analytical
techniques such as *H NMR, 3C NMR, and mass spectrometry. The disappearance of the
ester carbonyl signal and the appearance of the alcohol proton signal in the NMR spectra
would validate the success of the reduction.

The Role of the Difluoromethyl Group in Drug
Design

The difluoromethyl group is a privileged moiety in medicinal chemistry due to its unique
electronic and steric properties, which can significantly enhance the therapeutic potential of a
molecule.

Impact of the Difluoromethyl Group in Medicinal Chemistry
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Caption: Key advantages of incorporating a difluoromethyl group into drug candidates.

o Metabolic Stability: The strong carbon-fluorine bonds in the difluoromethyl group make it
more resistant to metabolic degradation, particularly oxidative metabolism, which can lead to
a longer in vivo half-life of the drug.

 Lipophilicity and Permeability: The difluoromethyl group can increase the lipophilicity of a
molecule, which can improve its ability to cross cell membranes and enhance oral
bioavailability.

» Binding Affinity: The electron-withdrawing nature of the fluorine atoms can alter the electronic
properties of the parent molecule, potentially leading to stronger interactions with the target
protein.

» Bioisosterism: The -CF2H group can act as a bioisostere for hydroxyl (-OH) and thiol (-SH)
groups. This allows for the replacement of these functional groups to improve metabolic
stability while maintaining or even enhancing biological activity.[9]

Applications in Drug Discovery and Development

(2-(Difluoromethyl)pyridin-4-yl)methanol serves as a key building block for the synthesis of a
variety of pharmacologically active compounds. The presence of the fluorinated pyridine
scaffold is common in many modern pharmaceuticals.[2][3] While specific therapeutic agents
derived directly from this compound are not detailed in the provided search results, its
structural motifs are highly relevant to several areas of drug discovery, particularly in the
development of kinase inhibitors.

Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their
dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.
The pyridine ring is a common scaffold in many kinase inhibitors, and the introduction of a
difluoromethyl group can enhance their potency and selectivity.

Safety and Handling
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Proper handling of (2-(difluoromethyl)pyridin-4-yl)methanol is essential to ensure laboratory
safety. The following information is based on data for the compound and structurally related
molecules.

o Hazard Statements: Based on available data, this compound may be associated with the
following hazards:

o H315: Causes skin irritation.[6]
o H319: Causes serious eye irritation.[6]
o H335: May cause respiratory irritation.[6]

e Precautionary Statements:

[e]

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]

o P264: Wash skin thoroughly after handling.[6]

o P271: Use only outdoors or in a well-ventilated area.[6]

o P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]
o P302+P352: IF ON SKIN: Wash with plenty of soap and water.[6]

o P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
[6]

o P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove
contact lenses, if present and easy to do. Continue rinsing.[6]

Storage: Store in a cool, dry, and well-ventilated area, away from incompatible substances.
Keep the container tightly closed.

Personal Protective Equipment (PPE):

o Eye/Face Protection: Wear chemical safety goggles or a face shield.
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o Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab
coat.

» Respiratory Protection: Use in a well-ventilated fume hood. If engineering controls are not
sufficient, a NIOSH-approved respirator may be necessary.

Conclusion

(2-(Difluoromethyl)pyridin-4-yl)methanol is a strategically important building block in the
synthesis of novel therapeutic agents. Its unique combination of a difluoromethyl group and a
reactive hydroxymethyl group on a pyridine scaffold offers medicinal chemists a powerful tool to
enhance the drug-like properties of new molecular entities. A thorough understanding of its
synthesis, properties, and safe handling is crucial for its effective application in the
advancement of drug discovery and development programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-Depth Technical Guide to (2-
(Difluoromethyl)pyridin-4-yl)ymethanol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1404664#2-difluoromethyl-pyridin-4-yl-methanol-cas-
number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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